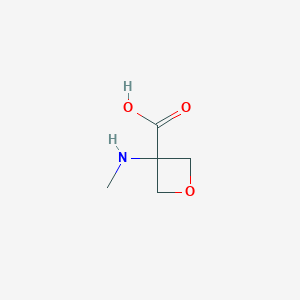

3-(Methylamino)oxetane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is characterized by the presence of an oxetane ring, a carboxylic acid group, and a methylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methylamine under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with methylamine in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions, often requiring activation for nucleophilic substitution:

Esterification

-

Reaction : Conversion to methyl ester via treatment with iodomethane under basic conditions.

Conditions : Sodium hydride (NaH) in DMF at 0°C, followed by iodomethane addition .

Yield : 93% (crude) .

Product : Methyl 3-(methylamino)oxetane-3-carboxylate (PubChem CID: 80495203) .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(Methylamino)oxetane-3-carboxylic acid | NaH, DMF, 0°C; CH₃I | Methyl 3-(methylamino)oxetane-3-carboxylate | 93% |

Amide Bond Formation

-

Reaction : Coupling with amines via carbodiimide activation.

Example : Reaction with methyl-[2-(trimethylsilyl)ethoxymethyl]amine using CuI/K₂CO₃ in DMF/H₂O .

Yield : 70% .

Amino Group Reactivity

The methylamino group undergoes alkylation and acylation:

Acylation

-

Reaction : Protection with trifluoroacetic anhydride (TFAA).

Conditions : TFAA in dichloromethane at 0°C → room temperature .

Yield : 93 mg isolated .

Product : Trifluoroacetyl-protected derivative.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | TFAA, CH₂Cl₂, 0°C → rt | Trifluoroacetyl-protected derivative | 93 mg |

Alkylation

-

Reaction : Benzylation using benzyl halides.

Example : Synthesis of 3-[benzyl(methyl)amino]oxetane-3-carboxylic acid via SN2 displacement.

Decarboxylative Alkylation

Photoredox-catalyzed decarboxylation enables radical-based C–C bond formation:

-

Reaction : Decarboxylative coupling with acrylates under visible light.

Conditions : Ir(ppy)₃ photocatalyst, Cs₂CO₃, CH₃CN, blue LED .

Yield : 61% for ethyl acrylate adduct .

Mechanism : Single-electron oxidation of carboxylate generates a stabilized oxetane radical, which adds to electron-deficient alkenes .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Ir(ppy)₃, Cs₂CO₃, CH₃CN, light | 3,3-Disubstituted oxetane | 61% |

Oxetane Ring-Opening and Isomerization

The strained oxetane ring participates in acid- or base-mediated ring-opening:

Lactonization

-

Reaction : Spontaneous isomerization to γ-lactones under storage conditions.

Conditions : Room temperature, neutral pH .

Mechanism : Intramolecular nucleophilic attack by the carboxylic acid on the oxetane ring .

Catalytic Ring-Opening

-

Reaction : (salen)Co(III)-catalyzed enantioselective ring-opening with alcohols .

Application : Synthesis of tetrahydrofuran derivatives .

Stability and Handling Considerations

-

Thermal Sensitivity : Oxetane-carboxylic acids are prone to polymerization at elevated temperatures .

-

Storage : Requires inert atmosphere and low temperatures (−20°C) to prevent lactonization .

Key Data Tables

Aplicaciones Científicas De Investigación

Drug Discovery

The oxetane ring structure is increasingly recognized for its beneficial properties in drug development. 3-(Methylamino)oxetane-3-carboxylic acid serves as a bioisostere for traditional carboxylic acids, providing several advantages:

- Reduced Acidity : The oxetane structure decreases the acidity of the compound compared to standard carboxylic acids, which can enhance the stability and bioavailability of drugs.

- Increased Lipophilicity : This modification can improve membrane permeability, facilitating better absorption and distribution in biological systems .

- Diverse Biological Interactions : The compound retains similar hydrogen-bonding capabilities, allowing it to interact effectively with biological targets while minimizing unfavorable pharmacological properties .

Synthetic Methodologies

Recent advancements have showcased innovative synthetic routes to produce this compound and its derivatives. Notable methods include:

- Photoredox-Catalyzed Reactions : A new synthetic approach involves the photoredox-catalyzed decarboxylative addition of carboxylic acids to 3-oxetanone. This method allows for direct conversion and minimizes the need for extensive multistep synthesis .

- Oxidative Transformations : The synthesis of oxetane derivatives from hydroxymethyl precursors has been optimized through catalytic oxidation processes, yielding high purity products suitable for further chemical transformations .

Mecanismo De Acción

The mechanism of action of 3-(Methylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and methylamino group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparación Con Compuestos Similares

Oxetane-3-carboxylic acid: Lacks the methylamino group, making it less versatile in certain reactions.

3-(Amino)oxetane-3-carboxylic acid: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and applications.

Uniqueness: 3-(Methylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

3-(Methylamino)oxetane-3-carboxylic acid, a compound characterized by its unique oxetane ring structure, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features:

- Oxetane Ring : A four-membered cyclic ether that introduces strain, enhancing reactivity.

- Carboxylic Acid Group : Essential for interactions with biological targets.

- Methylamino Substituent : Increases lipophilicity, potentially improving membrane permeability.

The molecular formula is C5H9NO3, and its structure contributes to its unique pharmacological properties.

Research indicates that this compound may act as a bioisostere for traditional carboxylic acids. This means it can interact with biological targets similarly but with altered properties such as reduced acidity and increased lipophilicity. Such modifications can lead to:

- Enhanced Membrane Permeability : Facilitating better absorption in biological systems.

- Altered Binding Profiles : The oxetane ring may enhance hydrogen bonding interactions, which are crucial for receptor binding and enzyme inhibition .

Biological Activity

The biological activity of this compound is primarily linked to its structural features. While specific data on this compound's activity remain limited, studies suggest the following potential effects:

- Anti-inflammatory Properties : Similar compounds with oxetane rings exhibit anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

- Analgesic Effects : The structural characteristics may contribute to pain relief mechanisms, similar to other analgesics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Potential Applications |

|---|---|---|

| Oxetane-3-carboxylic acid | Lacks methylamino group; less versatile | Limited medicinal chemistry applications |

| 3-(Amino)oxetane-3-carboxylic acid | Contains amino group; different reactivity | Potentially different therapeutic uses |

| This compound | Unique combination of oxetane and methylamino groups | Promising for drug development |

This table illustrates how the presence of the methylamino group in this compound enhances its versatility in chemical reactions and potential applications compared to its analogs .

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxetane derivatives:

- Inhibition of Eicosanoid Biosynthesis : A study demonstrated that oxetan-3-ol derivatives could inhibit the cyclooxygenase (COX) pathway, suggesting that similar compounds may also possess anti-inflammatory effects through eicosanoid modulation .

- Pharmacokinetic Properties : Research indicates that oxetanes exhibit favorable pharmacokinetic profiles, including lower clearance rates and higher bioavailability compared to traditional carboxylic acids due to their unique structural properties .

Propiedades

IUPAC Name |

3-(methylamino)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHHNPUXSLYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.